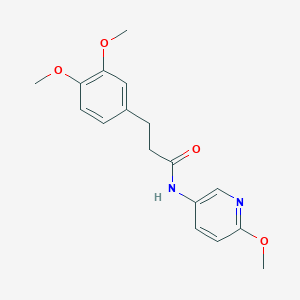

3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide

Description

The compound 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide features a propanamide backbone substituted with a 3,4-dimethoxyphenyl group at the carbonyl end and a 6-methoxypyridin-3-yl moiety at the amine terminus. Methoxy groups are electron-donating, enhancing solubility and influencing intermolecular interactions such as hydrogen bonding or π-π stacking. This structural motif is common in medicinal chemistry, where such derivatives are explored for receptor binding, enzyme inhibition, or agrochemical applications .

Properties

Molecular Formula |

C17H20N2O4 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide |

InChI |

InChI=1S/C17H20N2O4/c1-21-14-7-4-12(10-15(14)22-2)5-8-16(20)19-13-6-9-17(23-3)18-11-13/h4,6-7,9-11H,5,8H2,1-3H3,(H,19,20) |

InChI Key |

UGBMUCROTPCDKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)NC2=CN=C(C=C2)OC)OC |

solubility |

>47.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

- The synthesis of 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide involves the following steps:

- Glucose and pyridine are dissolved in ethanol under an argon atmosphere and refluxed.

- Acetic acid is added, followed by further heating.

- The concentrated reaction solution is diluted with water and the γ-pyranone product is extracted using ethyl acetate.

- Purification is achieved through column chromatography (silica gel) and high-vacuum distillation.

- The final product is obtained by recrystallization from hexane .

- The synthetic route is depicted in the following diagram: !Synthetic Route

Chemical Reactions Analysis

Reactions: 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products formed depend on the reaction conditions and the functional groups involved.

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes position it within the class of pyridine derivatives, which are known for their diverse pharmacological properties. The presence of methoxy groups enhances lipophilicity, potentially influencing interactions with biological targets. Research indicates that this compound exhibits promising biological activities, including:

- Anticancer Activity : Preliminary studies suggest that 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide may inhibit the proliferation of certain cancer cell lines. The exact mechanisms of action are still under investigation but may involve modulation of enzyme activity or receptor binding that affects cellular pathways.

- Antiinflammatory Properties : There is evidence suggesting that this compound might possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. This is particularly relevant in the context of autoimmune diseases.

Synthetic Applications

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide typically involves several steps that allow for the introduction of specific functional groups enhancing the compound's properties. The multi-step synthesis includes:

- Formation of the Propanamide Backbone : This involves reacting appropriate amines with acyl chlorides or anhydrides.

- Substitution Reactions : The introduction of methoxy groups can be achieved through methylation reactions using methyl iodide or dimethyl sulfate.

- Pyridine Derivative Synthesis : The methoxypyridine moiety can be synthesized via standard pyridine chemistry techniques.

Interaction Studies

Understanding how 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide interacts with biological targets is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- Cell Line Studies : Testing the compound's effects on various cancer cell lines to assess its efficacy and safety profile.

Mechanism of Action

- The exact mechanism by which 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Positional Isomerism in Dimethoxyphenyl Groups

- Target Compound : 3,4-Dimethoxyphenyl group (meta/para substitution).

- Compound 21 (N-(4-bromopyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide): 2,5-Dimethoxyphenyl group (ortho/para substitution) . Impact: The 3,4-dimethoxy configuration increases electron density across the phenyl ring, favoring planar interactions with hydrophobic pockets in biological targets.

Heterocyclic Amine Moieties

- Target Compound : 6-Methoxypyridin-3-yl group.

- Compound 6 (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)...propanamide): Pyridin-3-yl group with dichlorophenyl and pyrazolyl substituents . Impact: Methoxy substitution on pyridine enhances solubility and hydrogen-bonding capacity compared to halogenated or non-polar groups.

Physicochemical Properties

Key Observations :

- Methoxy groups reduce logP (increased hydrophilicity) compared to chlorinated analogs.

- Bromine in Compound 21 adds moderate lipophilicity but may introduce steric bulk.

Biological Activity

3-(3,4-Dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which features a propanamide backbone substituted with a dimethoxyphenyl group and a methoxypyridine moiety. The specific arrangement of these groups is believed to contribute to its biological activity.

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide may interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like lipid metabolism and cell signaling.

- Antimicrobial Activity : There is evidence that derivatives of this compound exhibit antimicrobial properties, particularly against bacterial strains.

Antimicrobial Efficacy

A series of experiments have evaluated the antimicrobial activity of related compounds. For instance, derivatives showed significant inhibitory concentrations (IC50 values) against Mycobacterium tuberculosis:

| Compound | IC50 (µM) | Target Pathogen |

|---|---|---|

| Compound A | 1.35 | Mycobacterium tuberculosis |

| Compound B | 2.18 | Mycobacterium tuberculosis |

These results indicate that the structural components of the compound may enhance its effectiveness against specific pathogens .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies using human embryonic kidney (HEK-293) cells revealed that several derivatives exhibited low cytotoxicity, suggesting a favorable therapeutic index:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | >100 | HEK-293 |

| Compound B | >100 | HEK-293 |

This data supports the potential for further development as therapeutic agents .

Case Studies

-

Case Study on Antimicrobial Activity :

A study published in PLOS ONE explored the effects of similar compounds on melanin synthesis, revealing that certain structural features could enhance biological activity related to skin pigmentation disorders . While not directly related to 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide, it underscores the significance of structural modifications in influencing biological outcomes. -

In Vivo Efficacy :

Animal models have been employed to assess the efficacy of related compounds in vivo. For instance, compounds exhibiting similar structural motifs were shown to induce significant physiological changes in test subjects, which could be extrapolated to predict the effects of 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)propanamide?

Methodological Answer:

The compound can be synthesized via amide coupling between 3-(3,4-dimethoxyphenyl)propanoic acid and 6-methoxypyridin-3-amine. A typical protocol involves activating the carboxylic acid with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous THF or DCM. For example, describes similar propanamide syntheses using THF as the solvent and NaHCO₃ for pH adjustment . Post-reaction, purification via column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (e.g., ethanol/water mixtures) is recommended.

Basic: How should researchers validate the purity and structural identity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5) to assess purity (>95% by area normalization).

- NMR : Confirm the structure via - and -NMR. Key signals include methoxy groups (~δ 3.8–3.9 ppm) and aromatic protons (δ 6.5–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (calculated for : 408.1685 g/mol).

- IR : Look for amide C=O stretching (~1650–1680 cm) and aromatic C-O-C bands (~1250 cm) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO concentration affects viability).

- Target Specificity : Off-target effects can be ruled out via competitive binding assays or CRISPR-knockout models.

- Data Normalization : Use internal controls (e.g., β-galactosidase for transfection efficiency) and replicate experiments (n ≥ 3). highlights molecular docking studies for RAGE inhibitors, which require validation with orthogonal techniques like SPR (Surface Plasmon Resonance) .

Advanced: How does the substitution pattern (e.g., methoxy groups) influence molecular interactions and activity?

Methodological Answer:

- Crystallography : shows that methoxy groups in related compounds participate in hydrogen bonding and π-π stacking, stabilizing ligand-receptor interactions. The 3,4-dimethoxy motif enhances lipophilicity, potentially improving membrane permeability .

- Docking Studies : The 6-methoxypyridine moiety may occupy hydrophobic pockets in targets like kinases or GPCRs. Replace methoxy groups with -CF or -OH to probe steric/electronic effects (see for analogous modifications) .

Advanced: What crystallographic techniques are optimal for determining its 3D structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). reports monoclinic symmetry with unit cell parameters , , , and β = 93.49°. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

- Refinement : Use SHELXL for structure solution, incorporating restraints for disordered methoxy groups.

Basic: What solvent systems are effective for recrystallizing this compound?

Methodological Answer:

- Ethanol/Water : A 2:1 mixture often yields high-purity crystals.

- THF/Hexane : Slow diffusion (vapor phase) minimizes polymorphism risks.

- DCM/Petroleum Ether : Suitable for rapid crystallization but may trap solvent molecules.

Advanced: How can derivative design improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Methodological Answer:

- Solubility : Introduce polar groups (e.g., -SOH) on the pyridine ring or replace methoxy with PEG-linked chains.

- Metabolic Stability : Replace labile methoxy groups with deuterated analogs or bioisosteres (e.g., -OCF). demonstrates that chlorobenzothiazole analogs enhance stability via steric shielding .

- Prodrug Strategies : Esterify the amide (e.g., acetyloxymethyl ester) for controlled release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.